molecular formula C27H32N4O4 B3303782 N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide CAS No. 921481-31-4

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B3303782
CAS No.: 921481-31-4
M. Wt: 476.6 g/mol
InChI Key: AYFHVBTVCXNSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C27H32N4O4 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with various targets, such ascholinesterase enzymes . The role of these enzymes is to break down neurotransmitters like acetylcholine in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if it targets cholinesterase enzymes, it could influence the cholinergic signaling pathway . This could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

Similar compounds have shown poor pharmacokinetics with high in vivo clearance in mice . This suggests that the compound may have low bioavailability, which could limit its therapeutic potential.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. If it inhibits cholinesterase enzymes, it could lead to an increase in acetylcholine levels, potentially affecting neuronal signaling and causing various physiological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions involving similar compounds have been shown to be sensitive to basic conditions . Additionally, the compound’s activity could be influenced by its interaction with other molecules in the cellular environment.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-3-35-24-11-9-21(10-12-24)28-27(33)20-31-19-26(34-2)25(32)17-23(31)18-29-13-15-30(16-14-29)22-7-5-4-6-8-22/h4-12,17,19H,3,13-16,18,20H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFHVBTVCXNSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 2
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 3
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 5
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide

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